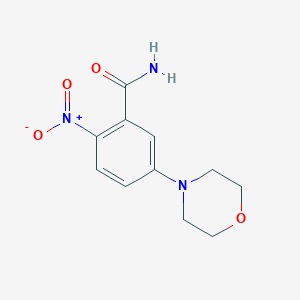

5-Morpholino-2-nitrobenzenecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAJYPRJHNYASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377099 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-38-7 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Morpholino-2-nitrobenzenecarboxamide

Introduction

5-Morpholino-2-nitrobenzenecarboxamide is a substituted benzamide derivative featuring a morpholine ring and a nitro group. This unique combination of functional groups imparts specific physicochemical characteristics that are crucial for its potential applications in medicinal chemistry and drug development. The presence of the electron-withdrawing nitro group, the hydrogen-bonding capabilities of the carboxamide, and the pharmacokinetic profile influenced by the morpholine moiety make a thorough understanding of its properties essential for researchers. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₃N₃O₄ | - |

| Molecular Weight | 251.24 g/mol | - |

| Melting Point | 280-282 °C | Experimental |

| Boiling Point | 478.9 °C at 760 mmHg (Predicted) | Computational Prediction |

| Water Solubility | 0.84 g/L at 25°C (Predicted) | Computational Prediction |

| pKa (most acidic) | 14.5 (Amide N-H) (Predicted) | Computational Prediction |

| pKa (most basic) | -5.8 (Nitro group) (Predicted) | Computational Prediction |

| LogP | 0.8 (Predicted) | Computational Prediction |

| CAS Number | 404009-38-7 | - |

Experimental Determination of Physicochemical Properties

For researchers aiming to validate the predicted properties or requiring precise experimental data, the following protocols outline the standard methodologies for determining the key physicochemical parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[1][2]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.[3]

-

Accurate Determination: For a precise measurement, heat the sample to a temperature about 15-20°C below the expected melting point, then decrease the heating rate to 1-2°C per minute.[3][4]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[2][3]

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination (Microscale Method)

Due to the high predicted boiling point and the likelihood of decomposition at atmospheric pressure, a microscale method under reduced pressure would be ideal. The following is a standard micro-boiling point determination at atmospheric pressure.

-

Apparatus Assembly: Attach a small test tube containing 0.2-0.5 mL of the sample to a thermometer. Place a sealed-end capillary tube, open-end down, into the sample.[5][6]

-

Heating: Place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[5]

-

Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the capillary tube as the air inside expands.[7][8]

-

Equilibrium: When a continuous and rapid stream of bubbles is observed, the vapor pressure of the sample is equal to the external pressure.[5][7]

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[5][8]

Caption: Workflow for Micro Boiling Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, buffered solutions at various pHs).[10][11][12]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.[10]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve.[10]

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration and UV-Vis spectrophotometry are two common methods for its determination.[14][15]

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[16][17] The solution should be of a known concentration (e.g., 1 mM).[16]

-

Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.[16][17]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[16][17]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[16]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.[16][18]

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).[19][20]

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.[19]

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample over a relevant wavelength range.[19][21]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[19][22]

Caption: Workflows for pKa Determination.

Predicted Spectral Properties

While experimental spectra are definitive, an understanding of the expected spectral features can aid in structure confirmation and analysis.

¹H NMR Spectroscopy

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield the ortho and para protons, causing them to resonate at a higher chemical shift.

-

Morpholine Protons: The morpholine ring protons will appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen (H-2', H-6') will be deshielded and appear downfield (typically δ 3.7-4.0 ppm) compared to the protons on the carbons adjacent to the nitrogen (H-3', H-5') which will appear more upfield (typically δ 3.0-3.3 ppm).[23][24][25][26][27]

-

Amide Protons (-CONH₂): The two amide protons will likely appear as two broad singlets in the region of δ 7.5-8.5 ppm, though their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will be significantly deshielded and is expected to appear in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the carboxamide group (C-1) will be deshielded, while the carbon bearing the morpholine group (C-5) will also show a downfield shift.

-

Morpholine Carbons: The two carbons adjacent to the oxygen (C-2', C-6') will appear around δ 66-68 ppm, while the two carbons adjacent to the nitrogen (C-3', C-5') will be found further upfield, around δ 48-50 ppm.[28][29]

Infrared (IR) Spectroscopy

-

N-H Stretching: The amide N-H stretching vibrations will appear as two bands in the region of 3400-3200 cm⁻¹.

-

C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹.

-

NO₂ Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[30][31][32][33]

-

C-N Stretching: The C-N stretching of the morpholine and the amide will appear in the fingerprint region.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will show multiple bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 251.

-

Fragmentation: Key fragmentation pathways are likely to involve:

Caption: Key structural features and their expected spectral signatures.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a molecule of interest in contemporary chemical and pharmaceutical research. By combining experimentally determined data with robust computational predictions and established analytical protocols, researchers are well-equipped to further investigate the potential of this compound. The provided step-by-step methodologies for determining key parameters such as melting point, boiling point, solubility, and pKa serve as a practical resource for ensuring data integrity and reproducibility. Furthermore, the predicted spectral characteristics offer a valuable framework for structural confirmation and quality control. A comprehensive understanding of these fundamental properties is the cornerstone of rational drug design and development, enabling scientists to make informed decisions about the progression of this and related molecules as potential therapeutic agents.

References

-

Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Online Chemical Modeling Environment. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

Propersea (Property Prediction). (n.d.). Retrieved from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Walker, B. (n.d.). Spectrophotometric Determination of pKa. Prezi. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

ChemConnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Scribd. (2019, September 26). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

-

Journal of Mass Spectrometry. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SpectraBase. (n.d.). Morpholine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. westlab.com [westlab.com]

- 5. chymist.com [chymist.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. chemconnections.org [chemconnections.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. prezi.com [prezi.com]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. acdlabs.com [acdlabs.com]

- 27. researchgate.net [researchgate.net]

- 28. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 29. dev.spectrabase.com [dev.spectrabase.com]

- 30. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 31. orgchemboulder.com [orgchemboulder.com]

- 32. spectroscopyonline.com [spectroscopyonline.com]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. researchgate.net [researchgate.net]

- 37. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity of Nitroaromatic Compounds

Foreword: The Paradox of the Nitro Group

In the landscape of medicinal chemistry and toxicology, few functional groups elicit as much intrigue and caution as the nitro group. Attached to an aromatic scaffold, this moiety transforms a simple organic molecule into a compound of profound biological potential. Nitroaromatic compounds are a study in contrasts: they are life-saving antibiotics and antiparasitics, promising anticancer agents, and yet, they are also notorious for their toxicity, mutagenicity, and environmental persistence.[1][2][3][4] This duality is not a contradiction but rather two sides of the same mechanistic coin. The very chemical properties that make them effective drugs are inextricably linked to their potential for harm.[5]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template to instead provide a narrative that delves into the core principles governing the bioactivity of nitroaromatic compounds. We will explore the fundamental mechanism of bioreductive activation, survey the therapeutic landscape, dissect the underpinnings of their toxicity, and provide actionable experimental frameworks for their evaluation. Our goal is to equip you with the expert-level insights needed to navigate the challenges and harness the power of this remarkable class of molecules.

Section 1: The Central Mechanism - Bioreductive Activation

The biological activity of most nitroaromatic compounds is not inherent to the parent molecule. Instead, they are prodrugs, remaining relatively inert until they enter a biological system and are catalytically activated.[6] The lynchpin of this activation is the enzymatic reduction of the nitro group, a process that is highly dependent on the cellular redox environment.

The Electron Sink: Role of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a property conferred by the electropositive nitrogen atom bonded to two electronegative oxygen atoms.[2][7] This feature makes the aromatic ring electron-deficient and, crucially, makes the nitro group itself an excellent electron sink. It can readily accept electrons from cellular reducing agents, initiating a cascade of reactions that are fundamental to both the therapeutic and toxic effects of these compounds.[8]

The Enzymatic Machinery: Nitroreductases

The primary catalysts for this activation are a class of enzymes known as nitroreductases (NTRs) . These enzymes are found across all domains of life but are particularly abundant in bacteria and anaerobic organisms, a key factor in the selective toxicity of many nitroaromatic antibiotics.[8][9]

-

Type I Nitroreductases: These are oxygen-insensitive enzymes that utilize flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors. They catalyze the sequential two-electron reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. The intermediate hydroxylamine is often the key cytotoxic species.

-

Type II Nitroreductases: These enzymes are oxygen-sensitive and catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide radicals and inducing oxidative stress.[7] In anaerobic or hypoxic environments, however, this radical can proceed through further reduction steps to generate the cytotoxic hydroxylamine.

This differential activity underpins a critical application in drug development: targeting hypoxic environments, such as those found in solid tumors.[5]

The Activation Cascade: From Inert to Reactive

The stepwise reduction of a nitroaromatic compound (Ar-NO₂) is the central pathway to its bioactivity. The process generates highly reactive intermediates that are the true effectors of cellular damage.

-

Nitro (Ar-NO₂): The stable, parent prodrug.

-

Nitroso (Ar-NO): Formed via a two-electron reduction.

-

Hydroxylamino (Ar-NHOH): A further two-electron reduction yields this critical, highly reactive species. The N-hydroxylamino group is a potent nucleophile and electrophile that can directly interact with and damage cellular macromolecules.

-

Nitrenium Ion (Ar-NH⁺): The hydroxylamino intermediate can be further activated, often through esterification (e.g., acetylation or sulfation), to form an unstable ester that collapses to a highly electrophilic nitrenium ion. This species readily forms covalent adducts with DNA, a primary cause of mutagenicity.[9]

-

Amino (Ar-NH₂): The final, fully reduced, and generally less toxic product.

Section 2: The Therapeutic Spectrum

The principle of selective activation allows nitroaromatic compounds to serve as powerful drugs against a wide array of diseases, from bacterial infections to cancer.[5][7]

Antimicrobial and Antiparasitic Agents

This is the most established therapeutic area for nitroaromatics. Their efficacy hinges on the presence of highly active nitroreductase enzymes in pathogenic microorganisms, which are often absent or less active in host mammalian cells.[6]

-

Mechanism: In anaerobic bacteria and protozoa, the reduction of nitroaromatic drugs like metronidazole or nifurtimox generates cytotoxic intermediates.[2][7] These reactive species can cause a range of damage, including DNA strand breakage, inhibition of essential enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), and the generation of overwhelming oxidative stress, leading to cell death.[2][7]

-

Causality in Drug Choice: The choice of a nitroaromatic antibiotic is predicated on the pathogen's metabolic machinery. Organisms that rely on anaerobic metabolism are particularly susceptible because their low-redox-potential ferredoxins are exceptionally efficient at reducing the nitro group, ensuring selective and potent activation of the drug where it is needed most.

| Compound Class | Example Drug | Primary Indication(s) | Key Mechanism of Action |

| Nitroimidazoles | Metronidazole | Anaerobic bacterial infections, Giardiasis, Trichomoniasis | Reductive activation creates DNA-damaging intermediates.[10] |

| Nitrofurans | Nitrofurantoin | Urinary Tract Infections (UTIs) | Bacterial nitroreductases generate reactive species that damage ribosomal proteins and DNA.[8] |

| Nitrothiazoles | Nitazoxanide | Cryptosporidiosis, Giardiasis | Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, essential for anaerobic energy metabolism.[2] |

| Nitrobenzamides | N/A (Various) | Investigational | Often act as prodrugs for other active moieties. |

Anticancer Agents: Targeting Tumor Hypoxia

Solid tumors often outgrow their blood supply, resulting in regions of low oxygen concentration, or hypoxia. This unique microenvironment provides a perfect target for nitroaromatic compounds.[5]

-

Mechanism: In normoxic (healthy) tissues, Type II nitroreductase activity is futile; any nitro radical formed is immediately re-oxidized by abundant oxygen. In hypoxic tumor cells, however, oxygen levels are too low for this futile cycle to occur. The reduction proceeds, leading to the accumulation of cytotoxic hydroxylamino and nitrenium ion species that selectively kill the cancer cells.[5]

-

Causality in Drug Design: This strategy is known as Hypoxia-Activated Prodrug (HAP) therapy. The design of HAPs involves attaching a nitroaromatic "trigger" to a potent cytotoxic "effector" molecule. The trigger ensures that the effector is only released in the hypoxic tumor environment, minimizing damage to healthy tissues and reducing systemic side effects. Several such compounds have been investigated in clinical trials.[11]

Section 3: The Toxicological Profile: An Inevitable Consequence

The very mechanism that confers therapeutic activity—reductive activation to reactive intermediates—is also the source of the toxicity, mutagenicity, and carcinogenicity associated with many nitroaromatic compounds.[1][4]

Mutagenicity and Genotoxicity

The primary driver of mutagenicity is the formation of covalent adducts between the reactive metabolites (especially the nitrenium ion) and DNA bases, primarily guanine.[9][10] These adducts distort the DNA helix, leading to errors during DNA replication and repair, which can manifest as point mutations or frameshift mutations.[1] This has been extensively demonstrated in bacterial reverse mutation assays (Ames test).[1]

Structure-Activity Relationships (SAR) of Toxicity

The toxic potential of a nitroaromatic compound is not uniform; it is governed by a complex interplay of its structural and electronic properties.[12] Understanding these relationships is paramount for designing safer drugs.

-

Reduction Potential: The ease with which the nitro group can be reduced (its electrochemical reduction potential) is a key determinant. Compounds with a higher (less negative) reduction potential are more easily activated and often exhibit greater mutagenicity. The energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) is a quantum chemical descriptor that correlates well with this property and, consequently, with toxicity.[13][14]

-

Number and Position of Nitro Groups: Increasing the number of nitro groups generally increases the reduction potential and mutagenic potency.[12][14] The position of the nitro group also matters, as it affects the steric environment and the stability of the resulting reactive intermediates.[12]

-

Molecular Size and Planarity: For polycyclic nitroaromatic hydrocarbons (nitro-PAHs), mutagenicity often increases with the number of aromatic rings, up to a point.[12] A planar molecular geometry is thought to be crucial for effective intercalation between DNA base pairs, which facilitates the formation of covalent adducts by the reactive metabolites.[12]

| Factor | Effect on Toxicity/Mutagenicity | Causality / Rationale |

| Higher Reduction Potential (Lower E-LUMO) | Increases | The compound more readily accepts electrons, facilitating the formation of reactive intermediates.[13][14] |

| Increased Number of Nitro Groups | Generally Increases | Enhances the electron-withdrawing nature of the system, raising the reduction potential.[14] |

| Planar Molecular Structure | Increases | Allows for efficient intercalation into the DNA helix, bringing the reactive metabolite in close proximity to DNA bases.[12] |

| Presence of Bulky Substituents | May Decrease | Steric hindrance can prevent the nitro group from achieving a coplanar orientation with the aromatic ring, hindering reduction and DNA intercalation.[12] |

Section 4: Experimental Workflows and Protocols

Evaluating the biological activity and toxicological profile of a nitroaromatic compound requires a systematic, multi-faceted approach. The protocols described here are designed to be self-validating, incorporating controls that directly probe the proposed mechanism of action.

Protocol: Ames Test for Bacterial Mutagenicity

This assay is the gold standard for assessing the mutagenic potential of a chemical and is particularly well-suited for nitroaromatics. It measures the frequency of reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.

-

Objective: To determine if a nitroaromatic compound or its metabolites can cause mutations in bacterial DNA.

-

Principle: The tester strains have a mutation in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-deficient medium. A mutagenic compound will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. The number of resulting colonies is proportional to the mutagenic potency.[12]

-

Methodology:

-

Strain Selection (Self-Validation): Select a panel of strains. Crucially, include strains engineered to probe the mechanism:

-

TA98/TA100: Standard strains for detecting frameshift and base-pair substitution mutagens, respectively.

-

TA98NR: A variant of TA98 deficient in the "classical" nitroreductase. A significantly reduced mutagenic response in this strain compared to TA98 is strong evidence for activation by this enzyme.[12]

-

YG1024: A variant of TA98 that overproduces O-acetyltransferase. An enhanced response in this strain points to the formation of nitrenium ions via acetylation of the hydroxylamino intermediate.[12]

-

-

Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the addition of a rat liver homogenate fraction (S9).[12] The S9 fraction contains mammalian metabolic enzymes (e.g., cytochromes P450) and can reveal if the compound is activated by oxidative metabolism in addition to bacterial nitroreduction.

-

Exposure: In a test tube, combine the tester strain, the test compound (at various concentrations), and either S9 mix or a buffer.

-

Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate (histidine-deficient).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Quantification: Count the number of visible revertant colonies on each plate. Compare the count on test plates to spontaneous revertant counts on solvent control plates. A dose-dependent increase of at least two-fold over the background is typically considered a positive result.

-

Protocol: MTT Assay for Cellular Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on mammalian cell lines, such as cancer cells.

-

Objective: To determine the concentration of a nitroaromatic compound that reduces the viability of a cell population by 50% (IC₅₀).

-

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the nitroaromatic compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and solvent-only controls.

-

Hypoxic Conditions (Self-Validation): For testing hypoxia-activated prodrugs, replicate the experiment in a hypoxic chamber (e.g., 1% O₂). A significantly lower IC₅₀ under hypoxic conditions compared to normoxic (21% O₂) conditions validates the intended mechanism of selective activation.

-

Incubation: Incubate the plate for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals, producing a colored solution.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value.[15][16]

-

Section 5: Future Perspectives and Conclusion

The field of nitroaromatic compounds in drug development is vibrant and evolving. The primary challenge remains the mitigation of toxicity while preserving or enhancing therapeutic efficacy.[4] Future research will likely focus on several key areas:

-

Next-Generation Hypoxia-Activated Prodrugs: Designing more sophisticated HAPs with faster activation kinetics, better tumor penetration, and cleaner release of the effector molecule.

-

Enzyme-Specific Activation: Developing compounds that are substrates for specific microbial nitroreductases not found in the human gut microbiome, leading to highly targeted antibiotics with fewer off-target effects.

-

Structure-Based Drug Design: Utilizing computational chemistry and quantitative structure-activity relationship (QSAR) models to prospectively design molecules with a low E-LUMO for therapeutic activity but with structural features (e.g., steric hindrance) that limit DNA interaction to reduce mutagenicity.[14]

References

-

Parales, R. E., & Haddock, J. D. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(4), 620-621. [Link]

-

de Oliveira, V. M., & de Souza, R. O. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

-

Vogt, R. A., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

Cardoso-Ortiz, J., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Parales, R. E., & Haddock, J. D. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

-

Upadhyay, A., et al. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 64(19), 14237–14306. [Link]

-

Showalter, M. R., & Sinko, W. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Puzyn, T., et al. (2007). Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. [Link]

-

Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

-

Puzyn, T., et al. (2007). Structure-toxicity relationships of nitroaromatic compounds. PubMed. [Link]

-

Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. [Link]

-

Ferreira, L. G., et al. (2021). Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]

-

Sinko, W., & Showalter, M. R. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 999. [Link]

-

Lopes, M. S., et al. (2014). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]

- 9. academic.oup.com [academic.oup.com]

- 10. svedbergopen.com [svedbergopen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An In-depth Technical Guide: The Role of the Morpholino Group in Drug Design

Preamble: Beyond Conventional Antisense

In the landscape of genetic medicine, the ability to precisely modulate the expression of a single gene is paramount. While various antisense oligonucleotides (ASOs) have been developed, the Phosphorodiamidate Morpholino Oligomer (PMO), distinguished by its core morpholino group, represents a paradigm shift in stability, specificity, and mechanism of action. Unlike conventional ASOs that often rely on enzymatic degradation of their target RNA, PMOs operate through a subtle yet powerful mechanism of steric hindrance. This guide provides a comprehensive exploration of the morpholino platform, from its unique chemical architecture to its successful application in FDA-approved therapeutics, offering researchers and drug developers the foundational knowledge required to leverage this technology.

The Morpholino Architecture: A Foundation of Stability and Specificity

A Phosphorodiamidate Morpholino Oligomer is a synthetic nucleic acid analog where the foundational sugar-phosphate backbone of DNA and RNA is replaced.[1][2] The deoxyribose or ribose sugar is substituted with a six-membered methylenemorpholine ring, and the anionic phosphodiester linkages are replaced with uncharged phosphorodiamidate groups.[1] This fundamental redesign imbues PMOs with a suite of properties highly desirable for therapeutic applications.

The neutrality of the phosphorodiamidate backbone is a critical differentiator. It renders PMOs resistant to degradation by cellular nucleases and proteases, contributing to their exceptional stability and long duration of action within biological systems.[3][4][5] Furthermore, this lack of charge minimizes non-specific electrostatic interactions with cellular proteins, a common source of off-target effects and toxicity associated with charged ASOs like phosphorothioates.[3][6][7]

Caption: Comparison of RNA and Morpholino (PMO) backbone structures.

Mechanism of Action: The Elegance of Steric Blockade

Morpholinos function via an RNase H-independent steric blocking mechanism.[1][5][8] They do not catalyze the destruction of their target RNA. Instead, they bind with high affinity and sequence specificity to a complementary RNA sequence, physically obstructing the binding of cellular machinery.[1][9] This has two primary therapeutic applications:

-

Translation Inhibition: By targeting the 5' untranslated region (5'-UTR) of a messenger RNA (mRNA), including the start codon (AUG), a PMO can physically prevent the assembly and scanning of the ribosomal initiation complex.[1][8] This effectively halts the synthesis of the encoded protein, achieving a gene "knockdown" at the translational level.[1]

-

Splicing Modification: PMOs can be designed to bind to pre-mRNA at splice junctions, splice enhancers, or splice silencer sites. This binding blocks the access of the spliceosome machinery (e.g., small nuclear ribonucleoproteins or snRNPs), leading to altered splicing patterns.[4][10] The most therapeutically relevant outcome is exon skipping, where a targeted exon is excluded from the final mature mRNA.[5][11]

This steric blocking mechanism is inherently more specific than degradation-based pathways. While RNase H or RNAi can be triggered by as few as 7-8 base pairs of complementarity, a morpholino requires a much longer stretch of binding, typically around 15-25 bases, to achieve effective steric hindrance.[6][12] This significantly reduces the probability of unintended, off-target gene silencing.[4][6]

Caption: Morpholino mechanisms of action: translation blocking and splice modification.

Therapeutic Applications: The Duchenne Muscular Dystrophy Success Story

The clinical potential of morpholinos is best exemplified by their application in treating Duchenne Muscular Dystrophy (DMD), a fatal X-linked genetic disorder caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[5][13] Many DMD mutations disrupt the translational reading frame. PMO-based drugs are designed to induce skipping of a specific exon near the mutation site, which restores the reading frame and allows for the production of a shortened but still functional version of the dystrophin protein.[5][11]

The U.S. Food and Drug Administration (FDA) has granted accelerated approval to four PMO-based drugs for DMD, each targeting a different exon, making them applicable to distinct subsets of the patient population.[1][13][14]

| Drug Name (Trade Name) | Target Exon | Developer | Year of Accelerated Approval |

| Eteplirsen (Exondys 51) | Exon 51 | Sarepta Therapeutics | 2016[1][11] |

| Golodirsen (Vyondys 53) | Exon 53 | Sarepta Therapeutics | 2019[1][14] |

| Viltolarsen (Viltepso) | Exon 53 | NS Pharma | 2020[13][14] |

| Casimersen (Amondys 45) | Exon 45 | Sarepta Therapeutics | 2021[2][14] |

Beyond genetic diseases, PMOs are being actively researched as therapeutic agents against viral and bacterial pathogens by targeting essential genes for replication.[1][5][11]

Overcoming the Delivery Challenge

The primary hurdle for in vivo application of PMOs is their poor cellular permeability. Their high molecular weight and neutral charge prevent efficient, spontaneous crossing of the cell membrane.[3][15] Consequently, significant research has focused on developing effective delivery strategies.

-

Peptide-PMO Conjugates (PPMOs): Covalently linking a PMO to a cell-penetrating peptide (CPP), often an arginine-rich sequence, dramatically enhances cellular uptake.[16][17] PPMOs have shown broad efficacy in animal models for various diseases.[17][18]

-

Vivo-Morpholinos: This commercially available approach involves conjugating the PMO to a dendrimeric scaffold decorated with eight guanidinium groups.[1][16] This moiety is thought to facilitate cell entry through tight binding to the cell membrane, enabling systemic delivery in adult animals.[1][4]

While these strategies greatly improve bioavailability, they can introduce their own toxicities. High doses of some delivery moieties have been associated with renal toxicity.[18] Therefore, a key aspect of PMO drug development is optimizing the delivery conjugate to achieve a therapeutic window that balances efficacy with safety.[4][19]

Experimental Design and Validation: A Protocol-Driven Approach

A self-validating system is crucial for any experiment involving gene knockdown. Because PMOs inhibit protein synthesis without degrading the mRNA transcript, validation must occur at the protein level.[9]

Workflow for a Morpholino-Based Gene Knockdown Experiment

Caption: Standard workflow for a morpholino gene knockdown experiment.

Experimental Protocol: Assessing PMO Efficacy via Western Blot

Objective: To quantify the reduction in target protein expression following systemic administration of a translation-blocking Vivo-Morpholino in a mouse model.

Methodology:

-

Animal Dosing:

-

Administer the experimental Vivo-Morpholino to one cohort of mice via intravenous (tail vein) injection.

-

Administer a sequence-matched, 4-base mismatch control Vivo-Morpholino to a second cohort at the same dose and volume.[8]

-

Administer a vehicle (saline) control to a third cohort.

-

Causality Note: The mismatch control is critical to ensure the observed phenotype is due to the specific antisense activity and not a non-specific effect of the oligo or delivery moiety.[8]

-

-

Tissue Collection:

-

At a predetermined time point (e.g., 72 hours, based on the known half-life of the target protein), humanely euthanize the animals.

-

Rapidly dissect the target tissue (e.g., liver, muscle), snap-freeze in liquid nitrogen, and store at -80°C.

-

-

Protein Extraction:

-

Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate the membrane with a primary antibody to a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane thoroughly with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a digital imager.

-

Perform densitometry analysis to quantify the band intensity of the target protein, normalized to the loading control. A significant decrease in the normalized band intensity in the experimental group compared to both control groups confirms successful knockdown.

-

Conclusion and Future Outlook

The morpholino group provides the foundation for a class of antisense agents with unparalleled stability and specificity. Their unique steric-blocking mechanism avoids the off-target effects common to other platforms, and the success of four FDA-approved drugs for Duchenne Muscular Dystrophy validates their therapeutic potential. While delivery remains an area of active innovation, the development of PPMO and Vivo-Morpholino technologies has enabled effective systemic administration. As our understanding of gene function expands, the precision and reliability of morpholino-based therapeutics will undoubtedly secure their role in the future of personalized genetic medicine.

References

-

Morpholino nucleic acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (n.d.). Retrieved January 17, 2026, from [Link]

-

McIntyre, C. A., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications, 12(1), 4396. [Link]

-

Morpholino antisense oligomers: The case for an RNase H-independent structural type. (2025). ScienceDirect. [Link]

-

McIntyre, C. A., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. ResearchGate. [Link]

-

Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. (n.d.). Morressier. [Link]

-

Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry, 87(15), 9466–9478. [Link]

-

Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. (2011). MDPI. [Link]

-

Moulton, J. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Pharma's Almanac. [Link]

-

Guide for Morpholino Users: Toward Therapeutics. (2016). International Zebrafish Society. [Link]

-

Amantana, A., & Iversen, P. L. (2012). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Biophysical Journal, 103(8), 1626-1636. [Link]

-

Gene Tools - What are morpholinos? (2023). YouTube. [Link]

-

Potential therapeutic applications of antisense morpholino oligonucleotides in modulation of splicing in primary immunodeficiency diseases. (2016). PubMed Central. [Link]

-

Morcos, P. A. (2001). Achieving efficient delivery of morpholino oligos in cultured cells. Genesis, 30(3), 94-102. [Link]

-

Summerton, J. (2007). Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity. Current Topics in Medicinal Chemistry, 7(7), 651-660. [Link]

-

Moulton, H. M. (2012). In vivo delivery of morpholino oligos by cell-penetrating peptides. Current Pharmaceutical Design, 19(16), 2994-3002. [Link]

-

In Vivo Delivery of Morpholino Oligos as Therapeutics: What Barriers Still Exist? (2013). Austin Publishing Group. [Link]

-

Research | The Morpholino Group. (n.d.). Retrieved January 17, 2026, from [Link]

-

Morpholino antisense oligonucleotides: Tools for investigating vertebrate development. (2002). Genesis, 32(1), 1-12. [Link]

-

Morpholino and Zebrafish: Benefits and Applications. (n.d.). Biobide. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(22), 3745-3754. [Link]

-

Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. (2008). Developmental Biology, 316(2), 229-242. [Link]

-

Morpholinos compared to other gene knockdown systems. (n.d.). Gene Tools, LLC. [Link]

-

Why Choose Morpholinos. (n.d.). Gene Tools, LLC. [Link]

-

Amantana, A., & Iversen, P. L. (2005). Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers. Current Opinion in Pharmacology, 5(5), 550-555. [Link]

-

Summerton, J. (2007). Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. Gene Tools, LLC. [Link]

-

Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. (2007). ResearchGate. [Link]

-

Gagliardi, D., et al. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers in Microbiology, 9, 788. [Link]

-

Feng, M., et al. (2021). Pharmacokinetic/Pharmacodynamic Modeling of a Cell-Penetrating Peptide Phosphorodiamidate Morpholino Oligomer in mdx Mice. Pharmaceutical Research, 38(10), 1735-1746. [Link]

-

Current FDA Approved PMO Drugs for the Treatment of DMD. (2022). ResearchGate. [Link]

-

Feng, M., et al. (2021). Pharmacokinetic/Pharmacodynamic Modeling of a Cell-Penetrating Peptide Phosphorodiamidate Morpholino Oligomer in mdx Mice. ResearchGate. [Link]

-

Pharmacokinetics, Biodistribution, Stability and Toxicity of a Cell-Penetrating Peptide−Morpholino Oligomer Conjugate. (2009). ResearchGate. [Link]

-

Comprehensive review of adverse reactions and toxicology in ASO-based therapies for Duchenne Muscular Dystrophy: From FDA-approved drugs to peptide-conjugated ASO. (2024). PubMed Central. [Link]

-

Morpholino-driven gene editing: a new horizon for disease treatment and prevention. (2015). Gene, 562(2), 143-149. [Link]

-

Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 754-760. [Link]

-

Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. (2018). Frontiers. [Link]

Sources

- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]

- 2. Phosphorodiamidate Morpholino Oligomers Synthesis Service - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. pharmasalmanac.com [pharmasalmanac.com]

- 5. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gene-tools.com [gene-tools.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. izfs.org [izfs.org]

- 11. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Why Choose Morpholinos | Gene Tools, LLC [gene-tools.com]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive review of adverse reactions and toxicology in ASO-based therapies for Duchenne Muscular Dystrophy: From FDA-approved drugs to peptide-conjugated ASO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Achieving efficient delivery of morpholino oligos in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In vivo delivery of morpholino oligos by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Morpholino-driven gene editing: a new horizon for disease treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

Introduction: Deconstructing 5-Morpholino-2-nitrobenzenecarboxamide for Mechanistic Insights

An In-Depth Technical Guide to the Potential Mechanism of Action of 5-Morpholino-2-nitrobenzenecarboxamide

The compound this compound represents a compelling subject for mechanistic investigation, wedding three key chemical moieties: a nitroaromatic core, a morpholine substituent, and a carboxamide linker. As this specific molecule is not extensively documented in publicly available literature, this guide proposes a potential mechanism of action based on a first-principles analysis of its structural components. We hypothesize a dual-faceted mechanism:

-

Prodrug Activation via Nitroreduction : The 2-nitrobenzene moiety strongly suggests that the compound is a prodrug, requiring bioactivation. This is a common mechanism for nitroaromatic compounds, which are often reduced by cellular nitroreductases to generate cytotoxic reactive nitrogen and oxygen species (RNS/ROS).[1][2] This activation is frequently enhanced in hypoxic environments, such as those found in solid tumors, making it a promising strategy for targeted cancer therapy.[2]

-

Target Engagement Modulated by the Morpholine Ring : The morpholine group is a "privileged structure" in medicinal chemistry, known to enhance drug-like properties and, critically, to act as a key pharmacophore for a variety of biological targets, most notably protein kinases.[3][4] It may serve to guide the molecule to a specific protein target, thereby modulating a particular signaling pathway, or to improve its pharmacokinetic profile.[5][6]

This guide will delineate this proposed mechanism, providing the theoretical framework and detailing the rigorous experimental protocols required to validate each stage of the hypothesis, from initial bioactivation to terminal cellular effects and target identification.

Part 1: The Nitroaromatic Core - A Gateway to Cytotoxicity

The central hypothesis is that this compound is inactive in its native state and requires enzymatic reduction of the nitro group to exert a biological effect. This process is a hallmark of many nitroaromatic drugs used in oncology and microbiology.[7][8]

Proposed Activation Pathway

The activation is likely initiated by one- or two-electron reductases (e.g., Cytochrome P450 reductases, DT-diaphorase) that are often overexpressed in cancer cells.[1] This enzymatic reduction converts the nitro group (-NO₂) into a series of highly reactive intermediates, including the nitroso (-NO) and hydroxylamine (-NHOH) species, culminating in the formation of ROS and RNS.[2][9] These reactive species can then inflict widespread cellular damage, primarily through DNA strand breaks and oxidation of lipids and proteins, leading to cell death.[9][10]

Caption: Proposed bioactivation pathway of this compound.

Part 2: The Morpholine Moiety - A Key to Specificity?

The morpholine ring is a ubiquitous feature in modern drug discovery, prized for its ability to improve solubility, metabolic stability, and cell permeability. Crucially, it often serves as a key interacting element with biological targets.[11] A significant number of approved kinase inhibitors incorporate a morpholine ring, where it frequently forms critical hydrogen bonds within the ATP-binding pocket.[4][12]

We, therefore, postulate that the morpholine group of this compound may guide the compound to a specific protein kinase, inhibiting its activity. This inhibition could be a secondary mechanism of action or could synergize with the cytotoxic effects of the activated nitro group.

Caption: High-level workflow for elucidating the mechanism of action.

Part 3: Experimental Validation Protocols

To rigorously test our hypothesis, a multi-step experimental plan is required. The following protocols are designed to provide a comprehensive, self-validating system for elucidating the compound's mechanism of action.

Protocol 1: Nitroreductase Activity Assay

-

Objective : To determine if the compound is a substrate for nitroreductase enzymes.

-

Causality : This is the crucial first step. If the compound is not reduced by these enzymes, the primary hypothesis of prodrug activation is invalidated. A luminometric assay offers high sensitivity.[13][14]

-

Methodology :

-

Reagent Preparation : Prepare cell lysates from cancer cell lines known to express high levels of nitroreductases (e.g., SKOV3).[8] Prepare a reaction mix containing a luciferin-based nitroreductase substrate, NADPH as a cofactor, and the cell lysate.

-

Reaction : Add varying concentrations of this compound to the reaction mix in a 96-well white plate.

-

Detection : Incubate at 37°C. After incubation, add a luciferase detection reagent.

-

Data Acquisition : Measure luminescence using a plate reader. A decrease in signal (if the compound competes with the probe) or direct measurement of a downstream product would indicate enzymatic activity on the test compound.

-

Protocol 2: Cellular ROS/RNS Detection Assay

-

Objective : To quantify the production of reactive oxygen and nitrogen species in cells following treatment with the compound.

-

Causality : This directly tests the hypothesis that the activated compound generates oxidative stress.[15]

-

Methodology :

-

Cell Culture : Plate cells (e.g., HeLa, A549) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Staining : Load cells with a suitable fluorescent probe, such as DCFH-DA for general ROS/RNS, which becomes fluorescent upon oxidation.[12]

-

Treatment : Treat the stained cells with a dose range of this compound. Include a positive control (e.g., Pyocyanin) and a negative control (vehicle).

-

Data Acquisition : Measure fluorescence intensity over time using a fluorescence microplate reader or visualize using fluorescence microscopy.

-

Protocol 3: DNA Damage Assessment (Comet Assay)

-

Objective : To measure DNA strand breaks, a direct consequence of ROS/RNS-induced damage.

-

Causality : This assay provides a quantitative measure of the downstream cytotoxic effects of the activated compound. The comet assay is highly sensitive for detecting DNA breaks in individual cells.[16][17]

-

Methodology :

-

Cell Treatment : Treat cells with the compound for a defined period (e.g., 4-24 hours).

-

Cell Embedding : Harvest the cells and embed them in low-melting-point agarose on a specialized microscope slide.

-

Lysis : Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Electrophoresis : Subject the slides to electrophoresis under alkaline conditions. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Visualization & Analysis : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head using specialized software.[17]

-

Protocol 4: Kinase Inhibition Profiling

-

Objective : To screen the compound against a broad panel of protein kinases to identify potential targets.

-

Causality : This addresses the hypothesis that the morpholine moiety directs the compound to a kinase target. A large panel screen is essential to determine both potency and selectivity.[18]

-

Methodology :

-

Assay Format : Utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[19]

-

Screening : Screen this compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant kinases (e.g., >300 kinases).

-

Hit Confirmation : For any kinases showing significant inhibition (>50%), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).

-

Data Presentation : Summarize the results in a table, highlighting the most potently inhibited kinases.

-

Table 1: Hypothetical Kinase Screening Data

| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) | Kinase Family |

| Kinase A | 95% | 15 | Tyrosine Kinase |

| Kinase B | 88% | 250 | Ser/Thr Kinase |

| Kinase C | 12% | >10,000 | Ser/Thr Kinase |

| Kinase D | 98% | 8 | Tyrosine Kinase |

| Kinase E | 45% | 750 | Ser/Thr Kinase |

Protocol 5: Cellular Thermal Shift Assay (CETSA)

-

Objective : To confirm direct binding (target engagement) of the compound to a candidate protein within intact cells.

-

Causality : A thermal shift provides strong evidence that the compound directly interacts with and stabilizes its target protein in a physiological context, bridging the gap between in vitro activity and cellular effect.[9][20][21]

-

Methodology :

-

Cell Treatment : Treat intact cells with either the compound or a vehicle control.

-

Heating : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Lysis & Separation : Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Detection : Analyze the supernatant (containing soluble, non-denatured protein) by Western blot using an antibody specific for the target protein identified in the kinase screen.

-

Analysis : Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target protein stabilization and thus, direct binding.[5]

-

Conclusion and Future Directions

The proposed mechanism of action for this compound is a plausible and testable hypothesis grounded in the established roles of its constituent chemical moieties. It is likely a prodrug that, upon reductive activation, induces cytotoxic DNA damage via ROS/RNS generation. Concurrently, its morpholine group may direct it to inhibit specific protein kinases, contributing to its overall pharmacological profile. The outlined experimental workflow provides a robust framework for validating this hypothesis, identifying the specific molecular targets, and ultimately understanding the full therapeutic potential of this compound. Further studies could involve affinity-based proteomic approaches to uncover novel, non-kinase targets and in vivo experiments in relevant disease models to confirm efficacy.[1][22]

References

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Universal ROS and RNS Assays. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit. Retrieved from [Link]

-

PubMed. (n.d.). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. Retrieved from [Link]

-

SpringerLink. (n.d.). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

Combinatorial Chemistry Review. (2020). Solid Phase Synthesis - Carboxamide Linkers. Retrieved from [Link]

-

arigo biolaboratories. (n.d.). ROS RNS Assay Kit (ARG82769). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

ResearchGate. (2025). Fast Detection of DNA Damage: Methods and Protocols. Retrieved from [Link]

-

Bio-Connect.nl. (n.d.). DNA/RNA damage assays from Cell Biolabs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Emerging Affinity-Based Techniques in Proteomics. Retrieved from [Link]

-

YouTube. (2022). Comet Assay for Assaying DNA damage in Neurons | Protocol Preview. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

-

Prozomix. (n.d.). Product guide: Nitroreductase. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

ResearchGate. (2025). Affinity-Based Methods in Drug-Target Discovery. Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

Sources

- 1. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ROS RNS Assay Kit (ARG82769) - arigo Biolaboratories [arigobio.com]

- 11. Solid Phase Synthesis - Carboxamide Linkers [combichemistry.com]

- 12. In Vitro ROS/RNS Assay [cellbiolabs.com]

- 13. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 14. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

- 15. Universal ROS and RNS Assays | Cell Biolabs [cellbiolabs.com]

- 16. DNA/RNA damage assays from Cell Biolabs [bio-connect.nl]

- 17. youtube.com [youtube.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. promega.com [promega.com]

- 20. news-medical.net [news-medical.net]

- 21. CETSA [cetsa.org]

- 22. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 5-Morpholino-2-nitrobenzenecarboxamide

Abstract

The 5-morpholino-2-nitrobenzenecarboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core structure, its known and inferred biological potential, and a rationale-driven exploration of its structural analogs. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this versatile scaffold.

Introduction: The this compound Core

The core structure of this compound combines several key pharmacophoric features: a benzamide backbone, a morpholine ring, and a nitro group. The benzamide moiety is a well-established scaffold in medicinal chemistry, present in numerous approved drugs.[1] The morpholine ring, while sometimes metabolically labile, is often incorporated to improve pharmacokinetic properties.[2][3] The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and can be crucial for biological activity.[4][5]

While direct experimental data on the biological activities of this compound is limited in publicly available literature, the analysis of its constituent parts and related molecules suggests potential for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][5][6] This guide will, therefore, extrapolate from existing knowledge on related chemical classes to provide a predictive framework for the design and evaluation of novel analogs.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Hypothesis

The design of structural analogs of this compound is predicated on systematically modifying its three primary components to probe and optimize biological activity. The following sections outline the key areas for structural modification and the anticipated impact on the molecule's properties.

Modification of the Morpholine Ring

The morpholine moiety at the 5-position can be altered to modulate lipophilicity, metabolic stability, and target engagement. Bioisosteric replacement is a key strategy here.

-

Rationale: Replacing the morpholine ring with other heterocyclic systems can alter the molecule's polarity, hydrogen bonding capacity, and overall shape, potentially leading to improved target binding and pharmacokinetic profiles.[2][7][8]

-

Proposed Analogs:

-

Piperidine and Pyrrolidine analogs: To investigate the impact of basicity and ring size.

-

Thiomorpholine analogs: To explore the effect of replacing the oxygen with a sulfur atom.

-

Spirocyclic and bridged bicyclic amines: To introduce three-dimensionality and potentially improve metabolic stability.[7]

-

The Role and Replacement of the Nitro Group

The electron-withdrawing nitro group at the 2-position is expected to significantly influence the molecule's reactivity and interaction with biological targets.[4] Its position ortho to the carboxamide is particularly noteworthy.

-

Rationale: The position and nature of the electron-withdrawing group can drastically alter the electronic distribution of the aromatic ring, affecting pKa, binding interactions, and potential for metabolic activation.[4][9]

-

Proposed Analogs:

-

Positional Isomers: Moving the nitro group to the 3- or 4-position to assess the impact of altered electronic effects.

-

Bioisosteric Replacement: Substituting the nitro group with other electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) groups.

-